N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide
Description
Properties
CAS No. |
137944-66-2 |
|---|---|
Molecular Formula |
C17H17N3O5 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-7-nitrodibenzo-p-dioxin-1-carboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-19(2)9-8-18-17(21)12-4-3-5-14-16(12)25-13-7-6-11(20(22)23)10-15(13)24-14/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
InChI Key |
CDERSFOVONNAKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo(b,e)(1,4)dioxin core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step involves the attachment of the dimethylaminoethyl group through nucleophilic substitution reactions, often using dimethylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the nitro group may undergo bioreductive activation, generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Core Aromatic System and Substituent Positioning
The target compound’s dibenzo(b,e)(1,4)dioxin core distinguishes it from quinoline-based analogs such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80) .
| Compound | Core Structure | Substituents | Molecular Weight |
|---|---|---|---|
| Target compound | Dibenzo dioxin | 7-nitro, dimethylaminoethyl carboxamide | Not provided |
| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide | Quinoline | 4-hydroxy, dimethylaminopropyl carboxamide | 309.79 |
| N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide | Quinoline | 4-hydroxy, pyrrolidinylethyl carboxamide | 321.80 |
Influence of Nitro and Amine Functional Groups
The nitro group at position 7 in the target compound introduces strong electron-withdrawing effects, which may stabilize the carboxamide moiety or alter redox properties.
Reactivity and Solubility Trends
Evidence from resin studies highlights the impact of dimethylamino groups on reactivity. Ethyl 4-(dimethylamino) benzoate demonstrated higher conversion efficiency and better physical properties in resins than 2-(dimethylamino) ethyl methacrylate . This suggests that the dimethylaminoethyl side chain in the target compound may enhance solubility or act as a co-initiator in polymer systems, though its nitro group could counteract these effects by increasing hydrophobicity.
Comparative Analysis of Amine Side Chains
The target compound’s dimethylaminoethyl side chain is shorter than the dimethylaminopropyl and pyrrolidinylethyl chains in quinoline analogs . Shorter chains may reduce steric hindrance, improving binding to molecular targets. However, substituents like pyrrolidine (a cyclic amine) in analogs could enhance metabolic stability compared to acyclic dimethylamino groups.
Key Research Findings and Implications
- Solubility: Hydrochloride salts of quinoline analogs (e.g., C₁₅H₂₀ClN₃O₂) exhibit higher water solubility than the neutral target compound, which may limit its bioavailability in aqueous environments.
- Reactivity in Polymer Systems: Analogous dimethylamino-containing compounds show varied reactivity depending on functional group positioning. For example, ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives in resin conversion , suggesting the target compound’s carboxamide linkage could similarly optimize reactivity in specific applications.
Biological Activity
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxin moiety, which is known for its biological reactivity. The molecular formula is C17H20N2O5, and it features a nitro group that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 2.5 |
The biological activity of this compound is hypothesized to involve interaction with various biological targets, including receptors and enzymes. Its dimethylamino group may facilitate binding to neurotransmitter receptors, influencing signaling pathways.
Case Studies
- Neuropharmacological Effects : A study investigated the effects of the compound on serotonergic receptors. Results indicated that it acts as an agonist for the 5-HT1D receptor, showing potential for treating conditions like migraines and anxiety disorders .
- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent .
- Photoinitiator Applications : The compound has been explored as a photoinitiator in polymer chemistry, where it facilitates the curing process under UV light. This application highlights its versatility beyond traditional pharmacological uses .
Table 2: Biological Activity Summary
| Study Focus | Findings |
|---|---|
| Neuropharmacology | Agonist for 5-HT1D receptor |
| Anticancer Activity | Cytotoxic effects on breast cancer cells |
| Photoinitiator Use | Effective under UV light for polymerization |
Research Findings
Recent studies have provided insights into the pharmacokinetics and toxicity profile of this compound:
- Absorption and Distribution : The compound exhibits good oral bioavailability, with studies indicating absorption rates exceeding 60% in animal models .
- Toxicity : Toxicological assessments have shown that while the compound has therapeutic potential, it also presents risks at high doses, necessitating further investigation into its safety profile.
Q & A
Q. How can researchers optimize the synthesis of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide to improve yield and purity?
Methodological Answer:
-
Reaction Optimization : Test solvents (DMF, DMSO) and catalysts under controlled temperatures (e.g., 60–80°C) to minimize side reactions. Monitor purity via HPLC and NMR at each step .
-
Example Data :
Route Solvent Catalyst Yield (%) Purity (HPLC) A DMF Pd/C 62 95% B DMSO None 48 89%
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂) and nitrodibenzo-dioxin backbone .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns in the carboxamide moiety .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 385.3) .
Q. How does the nitro group influence the compound’s solubility and bioactivity?
Methodological Answer:
- Solubility Studies : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. The nitro group reduces aqueous solubility (e.g., ~35 µg/mL at pH 7.4) but enhances lipophilicity for membrane penetration .
- Bioactivity Screening : Compare nitro vs. non-nitro analogs in enzyme inhibition assays (e.g., IC₅₀ values for target proteins) .
Advanced Research Questions
Q. What strategies address metabolic instability of the dimethylaminoethyl group in vivo?
Methodological Answer:
Q. How can enantiomeric purity be achieved given the compound’s chiral centers?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol gradients to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key amidation steps .
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
Methodological Answer:
-
Rodent Models : Administer IV/PO doses (1–10 mg/kg) to assess bioavailability (AUC, Cₘₐₓ) and tissue distribution. Monitor nephrotoxicity via serum creatinine .
-
Table: Pharmacokinetic Parameters
Model Dose (mg/kg) AUC₀–₂₄ (h·µg/mL) Half-life (h) Rat IV 5 28.4 3.2 Mouse PO 10 12.1 2.8
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What computational methods predict binding affinities to dibenzo-dioxin-targeted proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
